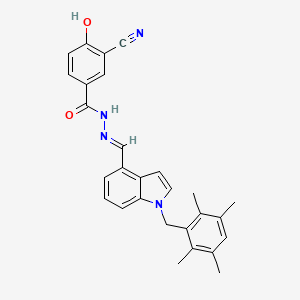
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of 2-oxobutanoate, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in metabolic studies and other biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate typically involves the isotopic exchange of hydrogen and carbon atoms in the parent compound, 2-oxobutanoate. The process includes:
Deuterium Exchange:
Carbon-13 Labeling: The incorporation of carbon-13 isotopes is done using carbon-13 labeled precursors in the synthesis pathway.
Industrial Production Methods
Industrial production of this compound involves large-scale isotopic exchange reactions, ensuring high purity and yield. The process is optimized to minimize the loss of isotopic labels and to ensure the stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylates and carbon dioxide.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Metabolic Studies: The isotopic labels allow for tracing metabolic pathways and understanding the fate of metabolites in biological systems.
Biochemical Research: It is used to study enzyme kinetics and mechanisms, particularly those involving dehydrogenases and carboxylases.
Medical Research: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industrial Applications: It is used in the synthesis of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate involves its participation in metabolic pathways where it acts as a substrate for specific enzymes. The isotopic labels allow for the tracking of the compound through various biochemical reactions, providing insights into enzyme activity and metabolic flux.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-oxo(1,2,3,4-13C4)butanoate: Similar compound without deuterium labeling.
Sodium 3,3-dideuterio-2-oxobutanoate: Similar compound without carbon-13 labeling.
Sodium 2-oxobutanoate: The parent compound without any isotopic labeling.
Uniqueness
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is unique due to its dual isotopic labeling, which provides a more detailed and comprehensive understanding of metabolic processes compared to compounds with single isotopic labels. This dual labeling allows for simultaneous tracking of carbon and hydrogen atoms, offering more precise data in metabolic studies.
Propiedades
Fórmula molecular |
C4H5NaO3 |
|---|---|
Peso molecular |
130.054 g/mol |
Nombre IUPAC |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
Clave InChI |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
SMILES isomérico |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canónico |
CCC(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


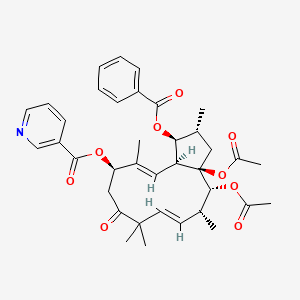



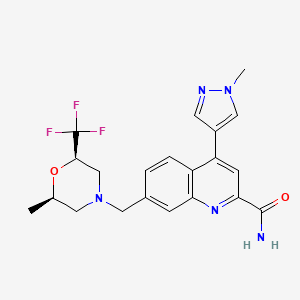




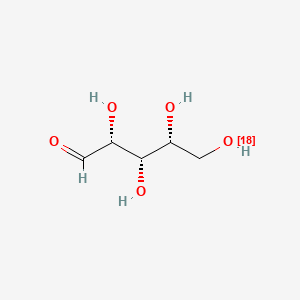
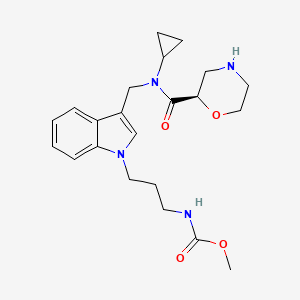
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

